1,3-Dimethyl 2-(5-bromo-3-cyanopyridin-2-yl)propanedioate
CAS No.: 1365271-81-3
Cat. No.: VC0087722
Molecular Formula: C11H9BrN2O4
Molecular Weight: 313.107
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1365271-81-3 |
|---|---|
| Molecular Formula | C11H9BrN2O4 |
| Molecular Weight | 313.107 |
| IUPAC Name | dimethyl 2-(5-bromo-3-cyanopyridin-2-yl)propanedioate |
| Standard InChI | InChI=1S/C11H9BrN2O4/c1-17-10(15)8(11(16)18-2)9-6(4-13)3-7(12)5-14-9/h3,5,8H,1-2H3 |
| Standard InChI Key | FRLUYRQJDNDOEF-UHFFFAOYSA-N |
| SMILES | COC(=O)C(C1=C(C=C(C=N1)Br)C#N)C(=O)OC |
Introduction
Chemical Properties and Structure
1,3-Dimethyl 2-(5-bromo-3-cyanopyridin-2-yl)propanedioate is an organic compound characterized by its unique molecular structure containing both bromo and cyano functional groups attached to a pyridine ring, along with a dimethyl-esterified propanedioate backbone. The compound has a CAS number of 1365271-81-3, which serves as its unique identifier in chemical databases and literature .
The molecular formula of this compound is C₁₁H₉BrN₂O₄, with a calculated molecular weight of 313.107 g/mol . This structure includes several reactive functional groups that contribute to its versatility in chemical reactions and applications. The presence of the bromo and cyano groups on the pyridine ring creates specific reactivity patterns that are valuable in synthetic chemistry.
The structural features of this compound can be summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 1365271-81-3 |
| IUPAC Name | dimethyl 2-(5-bromo-3-cyanopyridin-2-yl)propanedioate |
| Molecular Formula | C₁₁H₉BrN₂O₄ |
| Molecular Weight | 313.107 g/mol |
| Standard InChI | InChI=1S/C11H9BrN2O4/c1-17-10(15)8(11(16)18-2)9-6(4-13)3-7(12)5-14-9/h3,5,8H,1-2H3 |
| Standard InChIKey | FRLUYRQJDNDOEF-UHFFFAOYSA-N |
| SMILES | COC(=O)C(C1=C(C=C(C=N1)Br)C#N)C(=O)OC |
The compound's structure features a pyridine ring with a bromine atom at position 5 and a cyano group at position 3, giving it distinctive chemical properties. The propanedioate (malonate) group at position 2 contains two methyl ester groups, which are potential sites for further chemical modifications.
Applications and Uses
The primary application of 1,3-Dimethyl 2-(5-bromo-3-cyanopyridin-2-yl)propanedioate is as an intermediate in organic synthesis. Its utility stems from the presence of multiple functional groups that can undergo various transformations, making it a valuable building block for the synthesis of more complex molecules.
Synthetic Chemistry Applications
The compound serves as a versatile intermediate due to its reactive functional groups:
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The bromo group at position 5 of the pyridine ring makes it suitable for various cross-coupling reactions, including Suzuki-Miyaura, Stille, and Sonogashira couplings.
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The cyano group at position 3 can undergo transformations to form amides, amines, carboxylic acids, or tetrazoles, expanding the diversity of potential products.
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The malonate (propanedioate) moiety provides opportunities for further functionalization through reactions such as decarboxylation, alkylation, or hydrolysis.
| Manufacturer | Product Number | Packaging | Price (USD) | Updated |
|---|---|---|---|---|
| TRC | D471283 | 50 mg | $60 | 2021-12-16 |
| AK Scientific | V2566 | 25 g | $691 | 2021-12-16 |
| Chemenu | CM320307 | 25 g | $426 | 2021-12-16 |
| Crysdot | CD11271810 | 25 g | $452 | 2021-12-16 |
This pricing information indicates significant variation in cost depending on the supplier and quantity. The compound appears to be moderately expensive, which is typical for specialized research chemicals with limited production volumes.
Related Compounds and Structural Analogs
Several compounds share structural similarities with 1,3-Dimethyl 2-(5-bromo-3-cyanopyridin-2-yl)propanedioate, including:
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1,3-Dimethyl 2-(2-cyanopyridin-3-yl)propanedioate - A related compound lacking the bromine substituent but containing a cyanopyridine moiety .
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1,3-Dimethyl 2-(2-bromo-4-nitrophenyl)propanedioate - A phenyl-based analog containing different functional groups but sharing the dimethyl propanedioate structure.
These structural analogs often share similar reactivity patterns and may have overlapping applications in synthetic chemistry, though each has unique properties determined by its specific substituents.
Research Significance and Future Directions
The significance of 1,3-Dimethyl 2-(5-bromo-3-cyanopyridin-2-yl)propanedioate in research stems from its utility as a building block in organic synthesis. Its multiple functional groups provide opportunities for diverse chemical transformations, making it valuable in the synthesis of more complex molecules.
Future research directions might include:
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Developing new synthetic methodologies for more efficient preparation of the compound.
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Exploring its potential in the synthesis of pharmaceutically relevant molecules.
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Investigating possible biological activities of derivatives synthesized from this compound.
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Exploring applications in materials science, particularly in the development of specialized polymers or electronic materials.
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